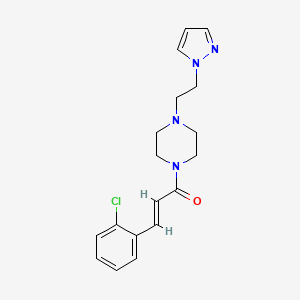
(E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H21ClN4O and its molecular weight is 344.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one, with the CAS number 1334377-05-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a piperazine ring linked to a pyrazole moiety and a chlorophenyl group, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C18H21ClN4O, with a molecular weight of approximately 344.8 g/mol. The presence of the chlorophenyl and pyrazole groups suggests possible interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Many pyrazole derivatives have shown efficacy in inhibiting tumor cell growth. For instance, compounds with similar piperazine and pyrazole functionalities have been reported to inhibit Aurora-A kinase, which is crucial for cell cycle regulation and is often overexpressed in cancers .
- Antimicrobial Properties : Some studies suggest that similar compounds can exhibit antimicrobial effects, potentially making them useful in treating infections caused by resistant strains.
The biological activity of this compound is hypothesized to involve:
- Kinase Inhibition : The structure suggests potential inhibition of specific kinases involved in cell proliferation and survival.
- Cell Cycle Disruption : By interfering with kinase activity, this compound may disrupt normal cell cycle progression, leading to apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological implications of related compounds:
Case Study 1: Aurora-A Kinase Inhibition
In a study examining the inhibition of Aurora-A kinase by substituted pyrazoles, it was found that modifications to the pyrazole ring could enhance inhibitory potency while reducing off-target effects on hERG channels, which are critical for cardiac function .
Case Study 2: Antimicrobial Activity
Research on piperazine derivatives has highlighted their potential as antimicrobial agents. For example, derivatives similar to this compound demonstrated significant activity against various bacterial strains, suggesting that structural components like the piperazine ring play a vital role in mediating these effects.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁ClN₄O |
| Molecular Weight | 344.8 g/mol |
| CAS Number | 1334377-05-7 |
| Potential Activities | Anticancer, Antimicrobial |
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c19-17-5-2-1-4-16(17)6-7-18(24)22-13-10-21(11-14-22)12-15-23-9-3-8-20-23/h1-9H,10-15H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHRWSSUHDYDPG-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














